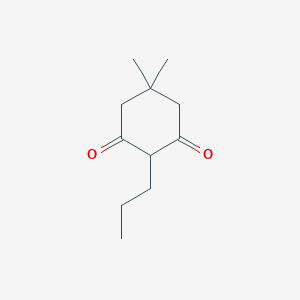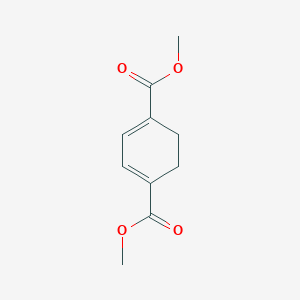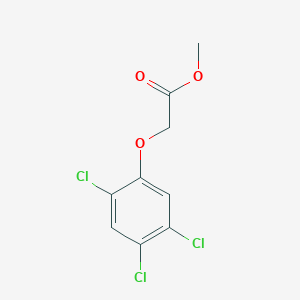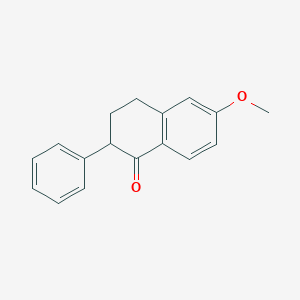
5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine
概要
説明
5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine, also known as 5-chloro-1,3,4-oxadiazol-2-amine, is a heterocyclic aromatic compound that has been studied for its potential applications in various fields. This compound has been found to have a variety of properties, including antifungal, antibacterial, and anti-inflammatory activities. It has also been studied for its potential use in the synthesis of other compounds.
科学的研究の応用
Synthesis and Characterization
- Researchers have synthesized and characterized new heterocyclic compounds, including 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine, for the development of fused heterocyclic compounds. These compounds have potential applications in various fields due to their unique chemical properties (Abbas, Hussain, & Shakir, 2017).
Antibacterial Activity
- New heterocyclic 1,3,4-oxadiazoles with antibacterial activity have been synthesized, suggesting potential application in developing antibacterial agents. This includes derivatives of this compound (Ghattas, El-Sherief, Abdel Rahman, & Mahmoud, 1982).
Efficient Synthesis Methods
- A novel method for the synthesis of 1,3,4-oxadiazole derivatives has been developed, providing an alternative approach for creating compounds like this compound. This method is efficient and catalyst-free (Ramazani & Rezaei, 2010).
Enzyme Inhibition and Biological Screening
- The enzyme inhibition and biological screening of 1,3,4-oxadiazole derivatives, including this compound, have been explored. These compounds show potential in inhibiting enzymes and as antimicrobial agents (Rasool et al., 2015).
Potential Drug Candidates for Alzheimer’s Disease
- Some 1,3,4-oxadiazole derivatives have been synthesized and evaluated as drug candidates for Alzheimer’s disease, highlighting the therapeutic potential of compounds like this compound (Rehman et al., 2018).
Antimicrobial and Anti-Proliferative Activities
- Studies have shown the antimicrobial and anti-proliferative activities of N-Mannich bases of 1,3,4-oxadiazole, indicating the potential of this compound in developing new antimicrobial and anticancer agents (Al-Wahaibi et al., 2021).
Safety and Hazards
将来の方向性
作用機序
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures, such as carbonyl cyanide m-chlorophenyl hydrazone (cccp), have been found to inhibit oxidative phosphorylation . CCCP acts as an ionophore, reducing the ability of ATP synthase to function optimally, which could potentially be a similar mechanism of action for 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine .
Biochemical Pathways
For instance, indole derivatives have been found to exhibit diverse biological activities, suggesting their involvement in multiple biochemical pathways .
Result of Action
A compound with a similar structure, known as tp-315, has been found to exhibit anticonvulsant activity, which results at least partially from its influence on voltage-gated sodium channels (vgscs) .
生化学分析
Biochemical Properties
Similar compounds have been found to interact with various enzymes and proteins . The nature of these interactions is often complex and can involve both covalent and non-covalent bonds .
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been observed to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine at different dosages in animal models have not been extensively studied. Similar compounds have shown varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been found to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been found to interact with various transporters and binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
Similar compounds have been found to be directed to specific compartments or organelles through targeting signals or post-translational modifications .
特性
IUPAC Name |
5-(3-chlorophenyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c9-6-3-1-2-5(4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESRETSPEZRIPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168271 | |
| Record name | 1,3,4-Oxadiazole, 2-amino-5-(m-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1673-45-6 | |
| Record name | 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1673-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Oxadiazole, 2-amino-5-(m-chlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001673456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,4-Oxadiazole, 2-amino-5-(m-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(3-chlorophenyl)-1,3,4-oxadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















